molecular formula C16H19FN4O B2400866 4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine CAS No. 2415624-79-0

4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine

Cat. No.: B2400866
CAS No.: 2415624-79-0
M. Wt: 302.353
InChI Key: YDNIZGSGMUEMQD-UHFFFAOYSA-N
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Description

4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the fluorophenyl and methoxypyrimidine groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated analogues, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of 4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and influencing various biological pathways . This interaction can lead to therapeutic effects, making it a valuable compound in drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine is unique due to its specific combination of the fluorophenyl and methoxypyrimidine groups. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds .

Properties

IUPAC Name

4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O/c1-22-16-10-15(18-12-19-16)21-8-6-20(7-9-21)11-13-2-4-14(17)5-3-13/h2-5,10,12H,6-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNIZGSGMUEMQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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